Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide
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Overview
Description
Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide is a hydrazone derivative that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its diverse biological activities, including antimicrobial, antitubercular, and anticancer properties. Its unique structure, featuring a hydrazone linkage, makes it a valuable target for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide typically involves the condensation of benzoic acid hydrazide with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Investigated for its potential antitubercular and anticancer activities. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis and certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell wall synthesis of bacteria and fungi, leading to cell lysis and death.
Antitubercular Activity: It inhibits the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
- Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide
- Benzoic acid, 2-[(2-methoxy-5-nitrophenyl)methylene]hydrazide
- Benzoic acid, 4-(butylamino)-, 2-[(4-chlorophenyl)methylene]hydrazide
Comparison: Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide stands out due to its potent biological activities and ease of synthesis. Compared to its analogs, it exhibits higher antimicrobial and antitubercular activities, making it a more attractive candidate for drug development .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h1-10H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGPDMQKIPQVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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